6-Bromo-2-(3,3-dimethoxycyclobutyl)benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(3,3-dimethoxycyclobutyl)benzothiazole is a chemical compound with the molecular formula C13H14BrNO2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(3,3-dimethoxycyclobutyl)benzothiazole typically involves the bromination of 2-(3,3-dimethoxycyclobutyl)benzothiazole. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as dichloromethane, at a controlled temperature. The reaction is monitored until the desired product is formed, which is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated monitoring systems, and advanced purification methods to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(3,3-dimethoxycyclobutyl)benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-(3,3-dimethoxycyclobutyl)benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(3,3-dimethoxycyclobutyl)benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-methylbenzothiazole
- 6-Bromo-2-chlorobenzothiazole
- 2-(3,3-Dimethoxycyclobutyl)benzothiazole
Uniqueness
6-Bromo-2-(3,3-dimethoxycyclobutyl)benzothiazole is unique due to the presence of both the bromine atom and the 3,3-dimethoxycyclobutyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H14BrNO2S |
---|---|
Molecular Weight |
328.23 g/mol |
IUPAC Name |
6-bromo-2-(3,3-dimethoxycyclobutyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H14BrNO2S/c1-16-13(17-2)6-8(7-13)12-15-10-4-3-9(14)5-11(10)18-12/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
ZDLACMQUWJHBSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC(C1)C2=NC3=C(S2)C=C(C=C3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.